2-Isopropyl-4-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-4-(trifluoromethyl)phenol is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of an isopropyl group and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its significant electronegativity, which imparts unique chemical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-(trifluoromethyl)phenol can be achieved through various synthetic routes. One common method involves the Friedel-Crafts alkylation of phenol with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the isopropyl group onto the phenol ring. Subsequently, the trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by trifluoromethylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-Isopropyl-4-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties that can influence the compound’s reactivity and binding affinity to biological targets. The phenol group can participate in hydrogen bonding and other interactions with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Similar structure but lacks the isopropyl group.
2-Isopropylphenol: Similar structure but lacks the trifluoromethyl group.
Trifluoromethylbenzene: Lacks both the phenol and isopropyl groups.
Uniqueness
2-Isopropyl-4-(trifluoromethyl)phenol is unique due to the presence of both the isopropyl and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1101062-05-8 |
---|---|
Molecular Formula |
C10H11F3O |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
2-propan-2-yl-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C10H11F3O/c1-6(2)8-5-7(10(11,12)13)3-4-9(8)14/h3-6,14H,1-2H3 |
InChI Key |
CUMCPOPFIHZRKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.